molecular formula C15H13N5O4 B11103717 6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(methoxymethyl)-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11103717
M. Wt: 327.29 g/mol
InChI Key: LSMWROAQFAXWEW-UHFFFAOYSA-N
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Description

6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a methoxymethyl group, a nitrophenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and cyanoacetates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyrano[2,3-c]pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can be compared to other dihydropyrano[2,3-c]pyrazole derivatives, such as:
    • 6-AMINO-3-(METHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
    • 6-AMINO-3-(ETHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE

Uniqueness

The uniqueness of 6-AMINO-3-(METHOXYMETHYL)-4-(3-NITROPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxymethyl group, in particular, can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C15H13N5O4

Molecular Weight

327.29 g/mol

IUPAC Name

6-amino-3-(methoxymethyl)-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H13N5O4/c1-23-7-11-13-12(8-3-2-4-9(5-8)20(21)22)10(6-16)14(17)24-15(13)19-18-11/h2-5,12H,7,17H2,1H3,(H,18,19)

InChI Key

LSMWROAQFAXWEW-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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